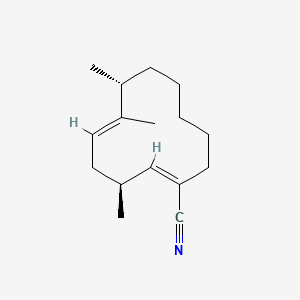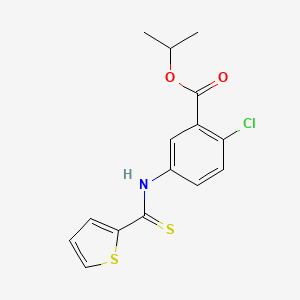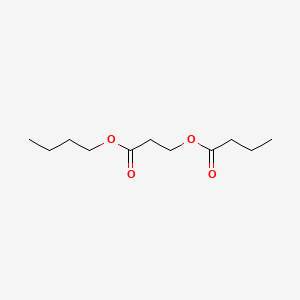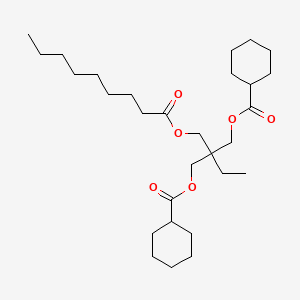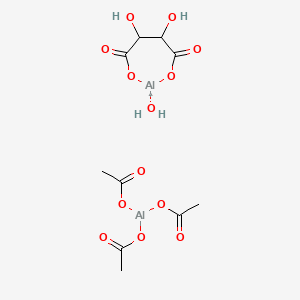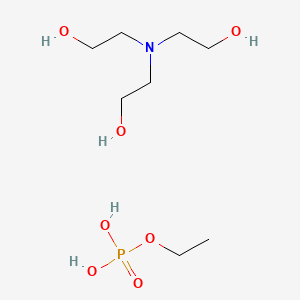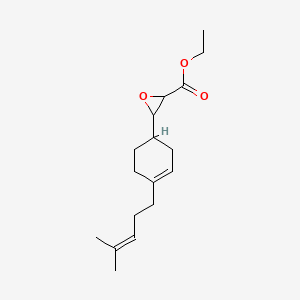
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline typically involves the reaction of N-ethyl aniline with 2-(2-methyl-1H-imidazol-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- N-Propyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- N-Butyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
Uniqueness
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85959-33-7 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-ethyl-N-[2-(2-methylimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C14H19N3/c1-3-16(14-7-5-4-6-8-14)11-12-17-10-9-15-13(17)2/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
YQMJEAFUKUYATB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C=CN=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


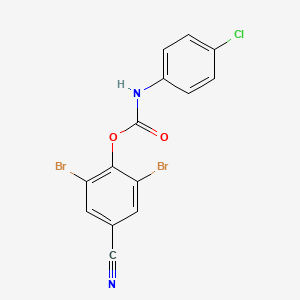
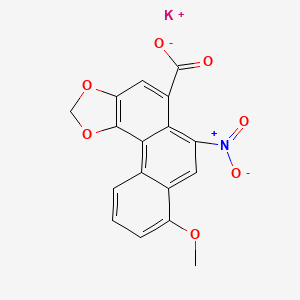
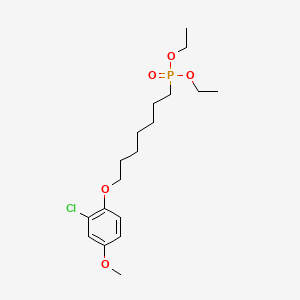
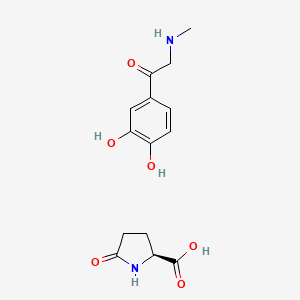
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

